molecular formula C10H12Cl2N2O3 B2807832 tert-butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate CAS No. 1389133-90-7

tert-butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate

Cat. No.: B2807832
CAS No.: 1389133-90-7
M. Wt: 279.12
InChI Key: QRXQXGIFINLATH-UHFFFAOYSA-N
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Description

tert-Butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate: is a chemical compound with the molecular formula C12H15Cl2N3O2 . This compound is characterized by the presence of a pyridazine ring substituted with two chlorine atoms and a tert-butyl ester group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate typically involves the reaction of 4,5-dichloro-6-hydroxypyridazine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the chlorine atoms.

    Hydrolysis: tert-Butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetic acid.

    Reduction: tert-Butyl 2-[4,5-dichloro-6-hydroxy-1(6H)-pyridazinyl]acetate.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of heterocyclic compounds.

Biology and Medicine: This compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: In the chemical industry, it is used in the synthesis of agrochemicals and other specialty chemicals. Its unique structure allows for the development of compounds with specific desired properties.

Comparison with Similar Compounds

  • tert-Butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: tert-Butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate is unique due to the presence of the pyridazine ring with two chlorine atoms and a tert-butyl ester group. This structure imparts specific reactivity and properties that differentiate it from other similar compounds. For example, the presence of chlorine atoms can enhance its reactivity in substitution reactions, while the tert-butyl ester group provides stability and solubility in organic solvents.

Properties

IUPAC Name

tert-butyl 2-(4,5-dichloro-6-oxopyridazin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O3/c1-10(2,3)17-7(15)5-14-9(16)8(12)6(11)4-13-14/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXQXGIFINLATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)C(=C(C=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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